molecular formula C26H23N3O2 B2989882 3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-18-6

3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2989882
CAS No.: 901268-18-6
M. Wt: 409.489
InChI Key: WQLSWDJHRPMICP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory properties . Its structure features:

  • 3-position: 4-ethylphenyl group.
  • 1-position: 4-methoxyphenyl group.
  • 8-position: Methoxy substituent.
  • Molecular formula: C₂₆H₂₃N₃O (MW: 393.5 g/mol) .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-4-17-5-7-18(8-6-17)25-23-16-27-24-14-13-21(31-3)15-22(24)26(23)29(28-25)19-9-11-20(30-2)12-10-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLSWDJHRPMICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound's structure can be described by its molecular formula C20H22N2O2C_{20}H_{22}N_2O_2, with specific functional groups contributing to its biological activity. The presence of methoxy and ethyl groups enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. A study focusing on similar pyrazolo[3,4-b]quinolines demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

CompoundCell LineIC50 (µM)
This compoundHCT-1162.5
This compoundMCF-72.9
DoxorubicinHCT-1163.23

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinolines has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of pyrazoloquinolines in preclinical models:

  • Study on HCT-116 Cells : Treatment with the compound resulted in a significant decrease in cell viability compared to controls, with a notable increase in apoptotic markers.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a reduction in paw edema and lower levels of circulating inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Structural Comparison

Table 1: Structural Features and Physicochemical Properties
Compound Name 3-Substituent 1-Substituent 8-Substituent Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-Ethylphenyl 4-Methoxyphenyl Methoxy 393.5 High lipophilicity
2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) Amino, 4-hydroxyphenylamino - - ~350 (estimated) Polar groups enhance NO inhibition
2m (4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) Amino, benzoic acid - - ~380 (estimated) Carboxylic acid improves solubility
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl - Ethoxy 307.3 Fluorine enhances electronegativity
C350-0829 4-Ethoxyphenyl 4-Fluorophenyl 6,8-Difluoro ~450 (estimated) Fluorine substituents increase metabolic stability

Key Observations :

  • Polar vs. Nonpolar Groups: Amino (2i, 2m) and carboxylic acid (2m) substituents improve water solubility but may reduce blood-brain barrier penetration. In contrast, ethyl and methoxy groups in the target compound favor lipophilicity .

Functional Comparison: Anti-Inflammatory Activity

Key Observations :

  • Amino Groups Enhance Potency: Compounds 2i and 2m exhibit submicromolar IC₅₀ values, attributed to hydrogen bonding with iNOS active sites . The target compound’s lack of amino groups may reduce NO inhibition efficacy unless compensated by hydrophobic interactions.
  • Multi-Target Potential: The scaffold’s adaptability is evident in ELND006/007, which targets gamma-secretase, highlighting its therapeutic versatility .

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